molecular formula C7H11N3O B056300 2-Isopropyl-1H-imidazole-4-carboxamide CAS No. 124709-76-8

2-Isopropyl-1H-imidazole-4-carboxamide

Cat. No. B056300
M. Wt: 153.18 g/mol
InChI Key: FVUBAPFLWRPCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1H-imidazole-4-carboxamide, also known as AICA ribonucleotide or ZMP, is a nucleotide analog that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the purine nucleotide, adenosine, and has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide involves the activation of AMPK through the allosteric binding of ZMP to the γ-subunit of the enzyme. This activation leads to the phosphorylation of downstream targets involved in energy metabolism and cellular homeostasis, such as acetyl-CoA carboxylase and glucose transporter 4 (GLUT4).

Biochemical And Physiological Effects

2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide has a wide range of biochemical and physiological effects. This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, which has potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide has been shown to have anti-inflammatory and neuroprotective effects, which has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide has several advantages for lab experiments. This compound is readily available and has been extensively studied, which makes it a useful tool for investigating the role of AMPK in cellular metabolism and homeostasis. Additionally, 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide has been shown to have a wide range of biochemical and physiological effects, which makes it a versatile tool for investigating the potential applications of AMPK activation in various disease states.
However, there are also some limitations to using 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide in lab experiments. This compound has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, the effects of 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide can be dose-dependent, which can make it difficult to compare results across different experiments.

Future Directions

There are several future directions for research on 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide. One area of interest is the potential applications of AMPK activation in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, there is growing interest in the potential applications of AMPK activation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying the effects of 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide and to develop more specific and potent AMPK activators for use in clinical settings.

Synthesis Methods

The synthesis of 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide involves the conversion of adenosine monophosphate (AMP) to 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide through the action of the enzyme, adenosine monophosphate deaminase. This enzyme catalyzes the deamination of AMP to inosine monophosphate (IMP), which is then converted to 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide through the action of the enzyme, nucleoside monophosphate kinase. Alternatively, 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide can be synthesized from 5-aminoimidazole-4-carboxamide ribonucleotide (Z-nucleotide) through the action of the enzyme, adenylosuccinate synthase.

Scientific Research Applications

2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide has been extensively studied for its potential applications in scientific research. This compound has been shown to activate the enzyme, AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and cellular homeostasis. 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, which has potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 2-Isopropyl-1H-imidazole-4-carboxamide ribonucleotide has been shown to have anti-inflammatory and neuroprotective effects, which has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-propan-2-yl-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4(2)7-9-3-5(10-7)6(8)11/h3-4H,1-2H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUBAPFLWRPCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-1H-imidazole-4-carboxamide

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